Methyl octadec-9-ynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

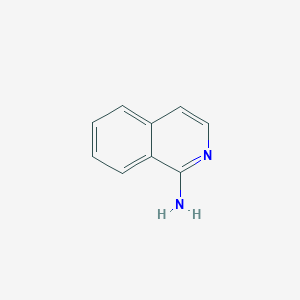

Methyl octadec-9-ynoate is a chemical compound that belongs to the class of alkynoates. It is a colorless liquid that has a fruity odor and is commonly used in the fragrance industry. However, it has also gained significant attention in the field of scientific research due to its unique properties and potential applications. In

科学的研究の応用

Novel Azido Fatty Acid Ester Derivatives from Conjugated C(18) Enynoate

Methyl octadec-11Z-en-9-ynoate was used to produce various derivatives through a series of chemical reactions, including epoxidation and azidation. These derivatives, characterized by NMR spectroscopic and mass spectral analyses, have potential applications in chemical synthesis and material science (Lie Ken Jie & Alam, 2001).

Oleochemicals from Isoricinoleic Acid (Wrightia Tinctoria Seed Oil)

This study involved derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. The process included mesylation, demesylation, and oxidation reactions, leading to the production of various derivatives. These compounds have potential applications in industrial and chemical processes (Ahmad & Jie, 2008).

Halo-oxo-allenic Fatty Ester Derivatives from Epoxidized Methyl Santalbate

Methyl santalbate was epoxidized and further treated to produce various halo-oxo-allenic fatty ester derivatives. These derivatives were obtained through regio- and stereoselective reactions and characterized using spectrometric and spectroscopic techniques. Such compounds are significant in organic synthesis and material sciences (Lie Ken Jie et al., 2003).

Regioselective Cationic 1,2‐ and 1,4‐Additions Forming Carbon−Carbon Bonds

This research explores Lewis acid-induced carbocationic addition reactions to methyl santalbate, leading to the regioselective formation of new carbon−carbon bonds. The resulting products have potential applications in organic chemistry and material science (Biermann et al., 2000).

Metathesis of 9-Octadecenoic Acid Methyl Ester

The study investigated the self-metathesis of 9-octadecenoic acid methyl ester, highlighting its potential for producing diverse compounds. These findings have implications in the field of green chemistry and renewable resources (Vyshnavi et al., 2015).

作用機序

Target of Action

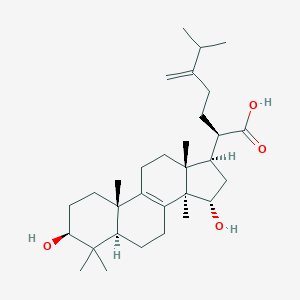

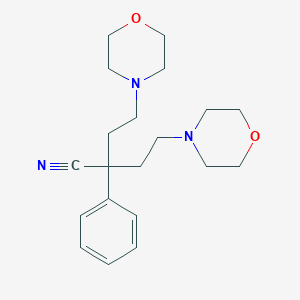

Methyl octadec-9-ynoate is a complex compound with a molecular formula of C19H34O2 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

This compound is a fatty acid methyl ester . Fatty acid methyl esters are known to be involved in various biochemical pathways, particularly those related to lipid metabolism.

特性

IUPAC Name |

methyl octadec-9-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHOYHYUMFLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336560 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120-32-7 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Methyl octadec-9-ynoate in the context of the provided research?

A1: this compound was identified as a major component (17.64%) in the ethanol extract of Achillea millefolium aerial parts. [] This extract demonstrated notable antibabesial activity against Babesia canis, a parasite that causes babesiosis in animals. [] While the specific role of this compound in this activity wasn't isolated, its presence within an active extract suggests potential for further investigation into its individual biological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)